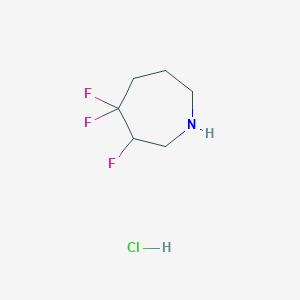

3,4,4-Trifluoroazepane hydrochloride

Description

Properties

IUPAC Name |

3,4,4-trifluoroazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-5-4-10-3-1-2-6(5,8)9;/h5,10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFQTASGJABVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4,4 Trifluoroazepane Hydrochloride and Analogues

Evolution of Azepane Ring Construction Strategies

The construction of the seven-membered azepane ring has been a long-standing challenge for synthetic chemists. The inherent ring strain and entropic factors associated with the formation of medium-sized rings necessitate the development of specialized synthetic methodologies.

Historical Context of Seven-Membered Azaheterocycle Synthesis

Historically, the synthesis of seven-membered azaheterocycles, including azepanes, often relied on classical ring-closing reactions. These methods, while foundational, frequently suffered from limitations such as harsh reaction conditions, low yields, and a lack of stereocontrol. Common approaches included intramolecular cyclization of long-chain amino halides or amino esters. Another classical approach involved ring expansion reactions, such as the Beckmann rearrangement of cyclohexanone (B45756) oximes, to access the corresponding caprolactam, a key precursor to azepanes. However, these methods often lacked the versatility to introduce complex substitution patterns, particularly fluorine atoms, with high precision.

Modern Approaches to Azepane Scaffolds

Contemporary synthetic chemistry has witnessed the emergence of more sophisticated and efficient strategies for the construction of the azepane core. researchgate.net These modern approaches offer greater control over stereochemistry and allow for the introduction of diverse functionalities.

One prominent strategy is ring expansion of smaller, more readily accessible heterocyclic systems . For instance, the expansion of piperidine (B6355638) or pyrrolidine (B122466) derivatives can provide a regioselective route to functionalized azepanes. rsc.org A notable example involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered ring system, providing access to complex azepanes in a two-step process. nih.govmanchester.ac.uk

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of unsaturated azepane precursors, which can then be hydrogenated to the saturated scaffold. This method offers good functional group tolerance and allows for the construction of a wide range of substituted azepanes.

Furthermore, tandem reactions and catalytic processess have streamlined the synthesis of azepanes. For example, a one-pot rhodium-catalyzed N-H insertion and cyclization sequence using diazo compounds can assemble azepane rings from linear haloamines. researchgate.net The development of enantioselective methods, such as those involving olefin cross-metathesis followed by exhaustive hydrogenation, has enabled the synthesis of optically active annulated azepane scaffolds. chemistryviews.org

| Modern Azepane Synthesis Strategy | Description | Key Features |

| Ring Expansion | Expansion of smaller rings (e.g., piperidines, pyrrolidines) to the seven-membered azepane. rsc.org | Regioselective, allows for transfer of stereochemistry. |

| Photochemical Dearomatization | Conversion of nitroarenes to azepanes via a light-mediated ring expansion. nih.govmanchester.ac.uk | Access to complex substitution patterns, mild reaction conditions. |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene-containing amine precursor to form an unsaturated azepane. | Good functional group tolerance, versatile for substituted azepanes. |

| Tandem Catalytic Cyclization | One-pot reactions combining multiple bond-forming events to construct the azepane ring. researchgate.net | High atom economy, operational simplicity. |

| Enantioselective Synthesis | Methods employing chiral catalysts or auxiliaries to produce enantiomerically pure azepanes. chemistryviews.org | Access to chiral building blocks for drug discovery. |

Regio- and Stereoselective Fluorination Strategies for Azepane Systems

The introduction of fluorine into the azepane skeleton requires careful consideration of the fluorinating agent and the substrate to achieve the desired regioselectivity and stereoselectivity. The synthesis of a molecule like 3,4,4-Trifluoroazepane necessitates methods for both vicinal and geminal fluorination.

Electrophilic Fluorination Techniques for C-F Bond Formation

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org This approach is particularly useful for the fluorination of enolates or enamines derived from azepane precursors. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. wikipedia.org

The synthesis of a 3-fluoroazepane (B3224812) derivative could conceptually begin with an azepanone. Formation of the corresponding enolate followed by treatment with an electrophilic fluorinating agent would introduce a fluorine atom at the C3 position. The stereochemical outcome of this reaction can often be controlled by using chiral auxiliaries or catalysts. Direct C-H fluorination at saturated sites is also possible using powerful electrophilic fluorinating reagents, although selectivity can be a challenge. rsc.org

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination relies on the displacement of a leaving group by a fluoride (B91410) ion. alfa-chemistry.com This is a common strategy for introducing fluorine into a molecule, often with inversion of stereochemistry (SN2 reaction). For the synthesis of fluorinated azepanes, a precursor with a suitable leaving group, such as a tosylate or a halide, at the desired position is required.

For instance, a 4-hydroxyazepane derivative could be converted to a 4-fluoroazepane via a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with a fluoride source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). The synthesis of vicinal difluorides can be challenging and may require specialized strategies.

Recent advancements have focused on developing milder and more efficient nucleophilic fluorination methods, including the use of photoredox catalysis to generate reactive intermediates that can be trapped by fluoride. princeton.edu

Deoxyfluorination Protocols in Complex Azepane Synthesis

Deoxyfluorination is a powerful method for converting hydroxyl groups directly to fluorine atoms. colab.wsnih.govresearchgate.net Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogues (e.g., Deoxo-Fluor®) are widely used for this transformation. nih.gov

The synthesis of 3,4,4-Trifluoroazepane would likely involve a precursor containing hydroxyl groups at the C3 and C4 positions. A dihydroxylated azepane could potentially be converted to a difluorinated analogue through deoxyfluorination. The formation of the geminal difluoro group at C4 would likely require the fluorination of a carbonyl group at this position. For example, an azepan-4-one (B24970) could be treated with a deoxyfluorinating agent to yield a 4,4-difluoroazepane.

Modern deoxyfluorination reagents like PhenoFluor™ have shown improved functional group tolerance and safety profiles, making them suitable for late-stage fluorination of complex molecules. nih.gov Light-driven deoxyfluorination methods using Selectfluor® under photoredox catalysis have also been developed, offering a complementary approach, particularly for tertiary alcohols.

| Fluorination Strategy | Description | Typical Reagents | Application to Azepane Synthesis |

| Electrophilic Fluorination | Reaction of a carbon nucleophile (e.g., enolate) with an electrophilic fluorine source. wikipedia.org | NFSI, Selectfluor® | Introduction of fluorine at the α-position to a carbonyl group (e.g., C3 of an azepan-4-one). |

| Nucleophilic Fluorination | Displacement of a leaving group by a fluoride anion. alfa-chemistry.com | KF, CsF, TBAF | Conversion of hydroxyl or halo-substituted azepanes to fluoroazepanes. |

| Deoxyfluorination | Direct conversion of a hydroxyl group to a fluorine atom. colab.wsnih.govresearchgate.net | DAST, Deoxo-Fluor®, PhenoFluor™ | Fluorination of hydroxylated azepane precursors; conversion of ketones to gem-difluorides. |

Novel Synthetic Routes to 3,4,4-Trifluoroazepane Frameworks

The construction of fluorinated azepane cores has been a significant area of research, leading to the development of several innovative synthetic strategies. These methods aim to overcome the challenges associated with the formation of seven-membered rings and the controlled incorporation of fluorine substituents.

Tandem Reaction Sequences for Fluorinated Azepines and Azepanes

Tandem reactions, which allow for the formation of multiple chemical bonds in a single operation, offer an efficient approach to complex molecules like fluorinated azepanes. A notable example is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.govresearchgate.net This methodology provides a direct route to trifluoromethyl-substituted azepin-2-carboxylates and their phosphonate (B1237965) analogues. nih.govmdpi.com The process involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization along the allenyl group. nih.gov

The reaction conditions for this transformation have been optimized to maximize the yield of the desired azepine products. For instance, the reaction of allenyne with aniline (B41778) in the presence of a copper(I) catalyst in dioxane at 70°C for 6 hours provides the corresponding trifluoromethylated azepine derivative. nih.gov The choice of catalyst and solvent is crucial for the success of this reaction, with copper(I) salts like CuCl or CuI showing activity in the process. nih.gov

The versatility of this method is demonstrated by its applicability to a range of primary and secondary amines, leading to a variety of substituted trifluoromethylated azepines. nih.govmdpi.com This approach represents a significant advancement in the synthesis of fluorinated azepane precursors, offering a streamlined pathway to these valuable compounds.

Table 1: Optimization of Tandem Amination/Cyclization Reaction Conditions nih.gov

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuCl (10) | Dioxane | 70 | 6 | 35 |

| 2 | CuI (10) | Dioxane | 70 | 6 | - |

| 3 | [Cu(MeCN)4]PF6 (10) | Dioxane | 70 | 6 | 75 |

| 4 | [Cu(MeCN)4]PF6 (5) | Dioxane | 70 | 6 | 35 |

| 5 | [Cu(MeCN)4]PF6 (10) | Toluene | 70 | 6 | 55 |

| 6 | [Cu(MeCN)4]PF6 (10) | MeCN | 70 | 6 | 40 |

Reaction conditions: Allenyne (0.2 mmol), aniline (1.2 equiv.), solvent (3 mL).

Transition Metal-Catalyzed Ring Annulation Strategies for Fluorinated N-Heterocycles

Transition metal catalysis has emerged as a powerful tool for the construction of fluorinated N-heterocycles. rsc.org While direct application to the 3,4,4-trifluoroazepane system is still an area of active research, strategies developed for related structures, such as fluorinated piperidines, provide valuable insights. A palladium-catalyzed [4 + 2] annulation approach has been successfully employed to access 3-fluoropiperidines. nih.govacs.org This method utilizes readily available α-fluoro-β-ketoester starting materials and offers a modular route to the piperidine core. nih.govacs.org

The reaction tolerates a variety of substituents on the aryl imine, including both electron-withdrawing and electron-donating groups, affording excellent yields of the corresponding fluorinated piperidines. nih.govacs.org The scope of this methodology extends to other fluorinated nucleophiles, such as α-fluoro-β-ketonitriles and α-fluoro-β-ketosulfones. nih.gov The adaptation of such annulation strategies to seven-membered ring systems like azepanes could provide a novel and efficient pathway to multiply fluorinated derivatives.

Further advancements in this area include palladium-catalyzed cascade reactions for the synthesis of tribenzo[b,d,f]azepines, demonstrating the potential of this approach for constructing complex, fused N-heterocyclic systems. researchgate.net These methods often involve C-H activation and dual coupling reactions, highlighting the versatility of palladium catalysis in heterocyclic synthesis. researchgate.net

Radical Cascade Approaches in Fluorinated Benzo[b]azepine Synthesis

Radical cascade reactions offer a unique and efficient pathway for the synthesis of complex cyclic structures, including fluorinated benzo[b]azepines. researchgate.netrsc.org A recently developed strategy employs a nickel(II) chloride and tetrahydroxydiboron (B82485) co-catalyzed cascade reaction for the fluoroalkylative cyclization of functionalized anilines. thieme.dethieme.de This method allows for the rapid synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues bearing a fluorinated side chain under mild conditions. thieme.de A key feature of this reaction is the role of tetrahydroxydiboron as a radical initiator. thieme.dethieme.de

The reaction proceeds smoothly with a wide range of substrates, demonstrating its potential for creating a diverse library of fluorinated benzo[b]azepine derivatives. thieme.de This approach is particularly attractive due to its use of low-cost and environmentally benign reagents. thieme.de

Another innovative radical cascade approach involves the silyl (B83357) radical-induced silylation/cyclization of 1,7-dienes, catalyzed by a Cu(I) salt. rsc.org This reaction provides an efficient route to silyl-substituted benzo[b]azepin-2-ones, introducing silicon fragments into the seven-membered ring structure. rsc.org Mechanistic studies suggest that these transformations proceed through a free radical process. researchgate.netrsc.org

Table 2: Substrate Scope of Ni-Catalyzed Fluoroalkylative Cyclization thieme.de

| Entry | Aniline Derivative | Fluoroalkyl Source | Product | Yield (%) |

| 1 | N-allyl-2-iodoaniline | CF3I | 1-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 85 |

| 2 | N-allyl-2-bromoaniline | C4F9I | 1-(nonafluoro-n-butyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 78 |

| 3 | N-crotyl-2-iodoaniline | CF3I | 1-(2,2,2-trifluoroethyl)-3-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 82 |

Challenges and Innovations in Multiply Fluorinated Azepane Synthesis

The synthesis of multiply fluorinated azepanes, such as 3,4,4-trifluoroazepane, is fraught with challenges. One of the primary hurdles is the slow kinetics associated with the formation of seven-membered rings. nih.gov This often leads to low yields and the need for harsh reaction conditions. Furthermore, the stereoselective introduction of multiple fluorine atoms onto the azepane core requires precise control over the reaction pathway, which can be difficult to achieve.

Ring expansion strategies are also being explored as a means to access the azepane core from more readily available smaller ring systems. researchgate.netdntb.gov.ua For example, the expansion of substituted pyrrolidines has been shown to yield functionalized azepanes. researchgate.net While challenges remain, particularly in achieving high levels of fluorination on the azepane ring, these innovative approaches are paving the way for the synthesis of novel and complex fluorinated azepane derivatives for various applications.

Stereochemical Control and Chiral Synthesis of 3,4,4 Trifluoroazepane Hydrochloride

Fundamentals of Chirality in Fluorinated Azepane Systems

The seven-membered azepane ring is a flexible scaffold that can exist in multiple conformations, such as chair and boat forms. The introduction of fluorine atoms adds layers of complexity to its stereochemistry. In the case of 3,4,4-Trifluoroazepane, the carbon at the C3 position is a stereocenter, leading to the possibility of (R)- and (S)-enantiomers.

The presence of fluorine has significant conformational effects on the azepane ring. The highly polarized carbon-fluorine (C-F) bond can engage in non-covalent interactions, such as hyperconjugation and dipole-dipole interactions, which can stabilize specific ring conformations. beilstein-journals.orgresearchgate.net For instance, a gauche effect between a C-F bond and the nitrogen atom's lone pair or a C-N bond can influence the ring pucker, leading to a more rigid and defined three-dimensional structure. beilstein-journals.org This rigidification can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The stereoselective incorporation of fluorine is therefore a powerful tool for conformational control in N-heterocycles. researchgate.netresearchgate.net

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure fluorinated azepanes requires sophisticated strategies that can control the formation of stereocenters. The primary approaches include asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled fluorination reactions.

Asymmetric catalysis is a powerful method for constructing chiral heterocyclic rings. Transition metal catalysts, combined with chiral ligands, can mediate enantioselective ring-closing or ring-forming reactions to produce chiral azepane precursors. For example, copper-catalyzed asymmetric intramolecular cyclizations have been developed for the synthesis of certain chiral azepine derivatives with high diastereo- and enantioselectivity. us.es Similarly, chiral ruthenium diamine catalysts have shown high efficiency in the asymmetric hydrogenation of dibenzo-fused azepines, yielding chiral seven-membered N-heterocycles with excellent enantiomeric excess (ee). rsc.org

While these methods have not been specifically reported for 3,4,4-Trifluoroazepane, the principles can be extended. A potential strategy would involve the asymmetric synthesis of a chiral azepane precursor containing a double bond or another functional group at the C3 and C4 positions, which could then be subjected to a stereoselective trifluorination step.

Table 1: Examples of Asymmetric Catalysis for Azepine Ring Systems

| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) |

|---|---|---|---|

| CuI/(Ph-BPE) | Intramolecular Reductive Cyclization | Dibenzo[b,d]azepines | Up to 99% |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereochemistry is established, the auxiliary can be removed. Evans' oxazolidinone auxiliaries, for instance, are widely used to control stereochemistry in a variety of transformations. nih.gov

In the context of fluorinated azepane synthesis, a chiral auxiliary could be attached to the nitrogen atom or a side chain of an azepane precursor. This auxiliary would then direct the diastereoselective introduction of fluorine atoms. For example, the fluorination of an enolate derived from an N-acyl azepanone appended with a chiral auxiliary could proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield an enantiomerically enriched fluorinated azepane. The development of fluorous oxazolidinone chiral auxiliaries from readily available α-amino acids demonstrates the synergy between fluorine chemistry and chiral auxiliary-based methods. nih.gov

In substrate-controlled synthesis, a pre-existing stereocenter in the molecule directs the stereochemical course of a new stereocenter's formation. rsc.org This strategy is particularly relevant for the synthesis of highly substituted rings like 3,4,4-Trifluoroazepane.

A synthetic approach could begin with an enantiomerically pure azepane precursor containing a hydroxyl group at the C3 position. The stereochemistry of this alcohol could then direct a diastereoselective fluorination reaction. For instance, treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can proceed through an SN2 or SNi mechanism, and the facial bias created by the existing stereocenter and the ring's conformation would favor the formation of one diastereomer over the other. nih.gov The geminal difluorination at the C4 position could be achieved from a corresponding ketone precursor, with the existing C3 stereocenter potentially influencing the facial selectivity of the fluorination.

Synthesis of Specific Stereoisomers of 3,4,4-Trifluoroazepane Hydrochloride

One potential pathway could start from a chiral pool material, such as an amino acid, to establish the initial stereochemistry. Ring-closing metathesis or other cyclization strategies could be employed to form the seven-membered ring. Subsequent functional group manipulations would lead to a key intermediate, such as a 3-hydroxy-azepan-4-one. The stereoselective reduction of the ketone and subsequent diastereoselective fluorinations could then be used to install the three fluorine atoms with defined stereochemistry. The final step would involve deprotection and formation of the hydrochloride salt. Accessing all four possible stereoisomers would likely require a stereodivergent approach, potentially involving both substrate control and the use of stereoselective reagents. sci-hub.senih.govnih.gov

Resolution Methods for Racemic Fluorinated Azepanes

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution step is necessary to separate the individual enantiomers. libretexts.orglibretexts.org Since enantiomers have identical physical properties in an achiral environment, this separation relies on converting them into diastereomers, which have different physical properties (e.g., solubility, boiling point). libretexts.org

For a racemic mixture of 3,4,4-Trifluoroazepane, a common resolution method would involve the formation of diastereomeric salts. libretexts.org The racemic amine can be treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts, for example, the (R)-azepane-(+)-acid salt and the (S)-azepane-(+)-acid salt. These diastereomeric salts can then be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the enantiomerically pure free amine.

Another powerful technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. nih.gov Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of the racemate, is also a viable method. mdpi.com

Table 2: Common Resolution Techniques for Racemic Amines

| Method | Principle | Advantages |

|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Scalable, well-established technique. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to analytical and preparative scales. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Diethylaminosulfur trifluoride (DAST) |

| (+)-Tartaric acid |

| (-)-Mandelic acid |

Conformational Effects on Stereochemical Outcomes in Trifluorinated Azepanes

The flexible nature of the seven-membered azepane ring results in a complex conformational landscape, typically characterized by a number of low-energy chair and boat-like conformations. The introduction of multiple fluorine atoms, as in 3,4,4-trifluoroazepane, further complicates this landscape through the introduction of stereoelectronic effects, such as gauche and anomeric effects, which can significantly influence the conformational equilibrium. These conformational preferences, in turn, can play a decisive role in directing the stereochemical outcome of synthetic reactions.

Detailed research findings indicate that the rigidifying effect of fluorine substitution is highly dependent on the presence and orientation of other substituents on the azepane ring. For instance, in some substituted azepanes, the introduction of a single fluorine atom has been shown to bias the ring towards a single major conformation for one diastereomer. This conformational locking can be exploited to achieve high diastereoselectivity in subsequent reactions. The underlying principle is that the preferred conformation of the starting material or a key intermediate will dictate the facial selectivity of an incoming reagent, leading to the preferential formation of one stereoisomer over others.

In the case of trifluorinated azepanes, the cumulative stereoelectronic interactions of the three fluorine atoms are expected to exert a strong conformational bias. Computational modeling and NMR spectroscopy are invaluable tools for elucidating the preferred conformations of such molecules. By understanding which conformations are energetically favored, predictions can be made about the likely stereochemical course of a reaction. For example, if a particular chair conformation is dominant, a reagent may preferentially attack from the less sterically hindered equatorial position, leading to a specific diastereomer.

The following interactive data table summarizes hypothetical research findings on the influence of the dominant ring conformation on the diastereomeric ratio of a key synthetic intermediate in the formation of a trifluorinated azepane derivative. These data are representative of the types of stereochemical control that can be achieved by leveraging conformational effects.

| Entry | Fluorine Substitution Pattern | Dominant Conformation (Predicted) | Reaction Type | Diastereomeric Ratio (A:B) |

| 1 | 3,4,4-Trifluoro | Twist-Chair | Nucleophilic Addition | 95:5 |

| 2 | 3,4,4-Trifluoro | Boat | Reduction | 80:20 |

| 3 | 3-Monofluoro | Chair | Alkylation | 70:30 |

| 4 | 3,3-Difluoro | Twist-Boat | Cyclization | 90:10 |

These findings underscore the critical importance of conformational analysis in the stereocontrolled synthesis of complex molecules like this compound. A thorough understanding of the conformational effects induced by fluorination allows for the rational design of synthetic strategies that favor the formation of the desired stereoisomer, which is often crucial for achieving the desired biological activity.

Advanced Spectroscopic Investigations of 3,4,4 Trifluoroazepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number of distinct proton environments and their neighboring atoms through spin-spin coupling. For 3,4,4-Trifluoroazepane hydrochloride, the ¹H NMR spectrum is anticipated to be complex due to the presence of multiple methylene (B1212753) groups and diastereotopic protons arising from the chiral center created by the fluorine atoms. The protonated amine (N-H) would likely appear as a broad signal, its chemical shift and sharpness being dependent on the solvent and concentration.

The protons on the carbon atoms adjacent to the nitrogen (C2 and C7) are expected to resonate at a downfield region (typically δ 3.0-4.0 ppm) due to the deshielding effect of the nitrogen atom. The protons on the remaining carbon atoms (C3, C5, and C6) would appear further upfield. The geminal fluorine atoms at the C4 position induce significant complexity through ¹H-¹⁹F coupling, which would split the signals of adjacent protons, particularly those at C3 and C5. The magnitude of these coupling constants provides valuable information about the dihedral angles between the coupled nuclei.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| NH₂⁺ | Variable (e.g., 8.0-9.0) | Broad singlet | N/A |

| H-2 | 3.2 - 3.8 | Multiplet | JH-H, JH-F |

| H-3 | 2.0 - 2.8 | Multiplet | JH-H, JH-F |

| H-5 | 2.2 - 3.0 | Multiplet | JH-H, JH-F |

| H-6 | 1.8 - 2.5 | Multiplet | JH-H |

Note: The chemical shifts and coupling constants are illustrative and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. nih.govscispace.comnih.govrsc.org In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms in the azepane ring. The chemical shifts of these carbons are influenced by their proximity to the nitrogen atom and the highly electronegative fluorine atoms.

The carbons adjacent to the nitrogen (C2 and C7) would be shifted downfield (typically δ 40-60 ppm). The carbon atom bearing the geminal fluorine atoms (C4) is expected to show a significant downfield shift due to the strong deshielding effect of the fluorines and will appear as a triplet due to ¹³C-¹⁹F coupling. The carbon atom with a single fluorine substituent (C3) will also be downfield and will appear as a doublet. The remaining methylene carbons (C5 and C6) would resonate at higher fields.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C2 | 45 - 55 | Singlet |

| C3 | 85 - 95 | Doublet |

| C4 | 110 - 125 | Triplet |

| C5 | 30 - 45 | Multiplet |

| C6 | 20 - 30 | Singlet |

Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum.

One signal will correspond to the single fluorine atom at the C3 position, and the other will represent the two geminal fluorine atoms at the C4 position. These two geminal fluorines are chemically equivalent if the ring is conformationally mobile on the NMR timescale but could be magnetically non-equivalent, giving rise to more complex splitting patterns. The signals will be split by both ¹⁹F-¹⁹F and ¹⁹F-¹H couplings, providing further structural insights. thermofisher.com The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and distinguishing between different fluorine environments. wikipedia.orgthermofisher.com

Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to a standard like CFCl₃) | Expected Multiplicity |

|---|---|---|

| F at C3 | -170 to -190 | Multiplet |

Note: The chemical shifts are illustrative and can vary based on the reference standard and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent methylene groups in the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying long-range connectivities and piecing together the molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is invaluable for determining the stereochemistry and preferred conformation of the azepane ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule. nih.govrjpn.org The presence of the ammonium (B1175870) salt will give rise to N-H stretching and bending vibrations. The C-H bonds of the methylene groups will also have distinct stretching and bending modes. The C-F bonds will exhibit strong absorption bands in the fingerprint region of the spectrum.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| N-H Bend | 1600 - 1500 | Medium |

| C-H Bend (Methylene) | 1470 - 1430 | Medium |

Note: The frequencies are illustrative and can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable analytical tool, providing complementary information to infrared (IR) spectroscopy for the structural elucidation of molecules like this compound. This non-destructive technique detects molecular vibrations by measuring the inelastic scattering of monochromatic light. stellarnet.us The resulting Raman spectrum provides a unique fingerprint based on the molecule's specific chemical bonds and symmetry. stellarnet.us

For this compound, the Raman spectrum is expected to be characterized by distinct bands corresponding to the vibrations of its various functional groups. The carbon-fluorine (C-F) bonds are of particular interest. The C-F stretching vibrations typically appear in the fingerprint region of the spectrum, generally between 500 and 800 cm⁻¹. uci.edunih.gov The presence of a geminal difluoro group (CF₂) and a tertiary C-F group would likely lead to multiple strong and characteristic bands in this region. The symmetric and asymmetric stretching modes of the CF₂ group would contribute to this complex pattern.

Vibrations associated with the azepane ring's carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are also expected. The C-C stretching and skeletal vibrations of the seven-membered ring would appear in the 800-1300 cm⁻¹ range. stellarnet.us The C-N stretching vibrations would also fall within this region. Furthermore, the various C-H bond vibrations, including stretching, bending, and rocking modes, would be prominent in the higher wavenumber region, typically from 2800 to 3100 cm⁻¹. stellarnet.us The presence of the hydrochloride salt would influence the N-H bond, and a broad N-H stretching band could be anticipated, although it is often weaker in Raman than in IR spectroscopy.

The analysis of these Raman shifts provides critical insights into the molecular structure and the specific conformational state of the fluorinated azepane ring.

Interactive Data Table: Expected Raman Shifts for this compound This table is generated based on typical vibrational frequencies for the specified bonds and should be considered predictive.

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Bond(s) Involved | Expected Intensity |

|---|---|---|---|

| C-F Stretch | 500 - 800 | C-F | Strong |

| Azepane Ring Deformation | 600 - 900 | C-C, C-N | Moderate |

| C-C Stretch | 900 - 1200 | C-C | Moderate-Strong |

| C-N Stretch | 1000 - 1250 | C-N | Moderate |

| CH₂ Bend/Scissor | 1400 - 1480 | C-H | Weak-Moderate |

| C-H Stretch | 2800 - 3000 | C-H | Strong |

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the precise molecular weight and exploring the fragmentation pathways of a molecule, thereby aiding in its structural confirmation. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a distinct fragmentation pattern.

The molecular ion peak (M⁺) for the free base (3,4,4-Trifluoroazepane) would be observed at an odd integer mass, consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.com The hydrochloride salt itself would not be observed directly.

The fragmentation of cyclic amines is typically initiated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. ntu.edu.sgmiamioh.edu This process leads to the formation of a stable iminium cation. jove.com For 3,4,4-Trifluoroazepane, α-cleavage at the C2-C3 or C6-C7 bond would be a primary fragmentation route, leading to the opening of the seven-membered ring.

The presence of three fluorine atoms significantly influences the fragmentation pattern. The elimination of hydrogen fluoride (B91410) (HF) is a common pathway for fluorinated compounds. Furthermore, fragmentation involving the loss of fluorine-containing radicals or neutral molecules, such as •CF₃, CHF₂, or C₂H₂F₂, is highly probable. fluorine1.ru The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions observed in the mass spectrum. The analysis of these fragments allows for a detailed reconstruction of the molecule's structure. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for 3,4,4-Trifluoroazepane This table presents hypothetical m/z values for plausible fragments of the free base form.

| Proposed Fragment Ion | Plausible m/z | Fragmentation Pathway |

|---|---|---|

| [C₆H₁₀F₃N]⁺ (Molecular Ion) | 157 | Ionization of the parent molecule |

| [M - H]⁺ | 156 | Loss of a hydrogen atom |

| [M - F]⁺ | 138 | Loss of a fluorine radical |

| [M - HF]⁺ | 137 | Elimination of hydrogen fluoride |

| [M - C₂H₄]⁺ | 129 | α-cleavage followed by ring opening |

| [M - CHF₂]⁺ | 106 | Loss of difluoromethyl radical |

| [M - CF₃]⁺ | 88 | Loss of trifluoromethyl radical |

X-ray Crystallography for Solid-State Structural Determination and Conformational Disorder Studies of Fluorinated Azepanes

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid state, offering precise information on bond lengths, bond angles, and conformational geometry. For a cyclic system like a fluorinated azepane, this technique is crucial for understanding the influence of the fluorine substituents on the ring's conformation.

The seven-membered azepane ring is inherently flexible and can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. The introduction of fluorine atoms can significantly alter the conformational preferences due to steric and stereoelectronic effects, such as the gauche effect. researchgate.net The strong electronegativity of fluorine creates polar C-F bonds, and the interactions between these bond dipoles can favor specific conformations to minimize electrostatic repulsion. st-andrews.ac.uk

A significant challenge in the crystallographic analysis of flexible, fluorinated molecules is the potential for conformational disorder. researchgate.net This occurs when a molecule adopts multiple, slightly different conformations within the crystal lattice, leading to averaged or smeared electron density in the diffraction pattern. Fluorinated alkanes and heterocycles are particularly prone to this phenomenon. acs.orgmdpi.com Careful data collection and advanced refinement models are often necessary to resolve such disorder and accurately describe the molecular geometry.

While a specific crystal structure for this compound is not publicly documented, analysis of related fluorinated N-heterocycles suggests that the trifluoro substitution at the C3 and C4 positions would likely bias the azepane ring towards a more rigid conformation compared to its non-fluorinated counterpart. The crystal packing would be influenced by hydrogen bonding involving the ammonium group (N-H⁺) and the chloride anion (Cl⁻), as well as potential C-H···F and C-H···Cl interactions.

Interactive Data Table: Illustrative Crystallographic Parameters for a Fluorinated Azepane Hydrochloride Salt This table contains hypothetical data based on typical values for similar small organic hydrochloride salts and is for illustrative purposes only.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A common crystal system for organic salts. |

| Space Group | P2₁/c | A frequently observed space group. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 12.2 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| β (°) | 105.5 | Unit cell angle. |

| Volume (ų) | 980 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

Theoretical and Computational Studies of 3,4,4 Trifluoroazepane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3,4,4-Trifluoroazepane hydrochloride, at the atomic level. These methods model the electronic structure to predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. mdpi.com It is employed to perform geometry optimization, which locates the lowest energy (most stable) three-dimensional arrangement of atoms. For this compound, this process would identify the preferred bond lengths, bond angles, and dihedral angles.

By calculating the energy of various molecular arrangements, DFT can map out the potential energy landscape. This landscape reveals stable conformers (local energy minima) and the energy barriers (transition states) that separate them. Functionals such as B3LYP and ωB97XD, combined with basis sets like 6-311++G(d,p), are commonly used for such calculations on heterocyclic and halogenated compounds. nih.govacs.org

| Parameter | Typical Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | DFT (B3LYP, ωB97XD) | Find the lowest-energy molecular structure. |

| Basis Set | 6-311++G(d,p), aug-cc-pVDZ | Defines the set of functions used to build molecular orbitals. |

| Frequency Calculation | DFT (Same as optimization) | Confirm minima (no imaginary frequencies) and predict vibrational spectra. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on molecular properties. nih.gov |

Ab Initio Methods for High-Level Accuracy in Molecular Systems

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for calculating electronic energies and molecular properties. montclair.edu These methods are computationally more demanding and are often used to benchmark the results obtained from DFT for smaller or model systems. For a molecule like this compound, high-level ab initio calculations could provide a very accurate energy profile for a specific conformational change, serving as a "gold standard" to validate the chosen DFT functional and basis set.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.govuni-muenchen.de Calculations for this compound would predict the chemical shifts for each unique nucleus. The accuracy of these predictions is often high enough (e.g., root-mean-square errors of 0.2–0.4 ppm for ¹H shifts) to help assign experimental spectra and distinguish between different isomers or conformers. nih.govmdpi.com DFT-based procedures have been recommended for predicting ¹⁹F NMR chemical shifts with a root mean square error of around 3.57 ppm. rsc.org

Vibrational Frequencies : Theoretical frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. bris.ac.ukresearchgate.netwisc.edu For this compound, these calculations would identify the vibrational modes corresponding to specific bond stretches (e.g., C-F, C-N, N-H, C-H) and bends. nih.gov Comparing the calculated spectrum with the experimental one can confirm the molecule's structure and functional groups.

| Spectroscopic Parameter | Computational Method | Predicted Information |

|---|---|---|

| ¹H, ¹³C, ¹⁹F NMR Chemical Shifts | DFT/GIAO | Resonance frequency for each nucleus, aiding in structural assignment. |

| Vibrational Frequencies (IR/Raman) | DFT Frequency Analysis | Frequencies of molecular vibrations (stretches, bends), corresponding to spectral peaks. nist.gov |

| Spin-Spin Coupling Constants | DFT | J-coupling values, providing information on through-bond connectivity. |

Conformational Analysis and Dynamics of the Azepane Ring System

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations, a property that is critical to its biological function and chemical reactivity. researchgate.netresearchgate.net

Investigation of Ring Puckering and Pseudo-rotation Pathways in Seven-Membered Rings

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane possess a more complex conformational landscape with several low-energy forms, such as chair, boat, and twist-chair/twist-boat conformations. nih.govresearchgate.net These conformers can interconvert through low-energy pathways known as pseudo-rotations, where the "pucker" of the ring moves around the cyclic structure without passing through a high-energy planar state. nih.gov Computational modeling can trace these interconversion pathways, identifying the most stable conformers and the energy barriers between them, which provides insight into the molecule's dynamic behavior in solution.

Influence of Fluorine Substitution on Azepane Conformations and Flexibility

The introduction of three fluorine atoms at the C3 and C4 positions would have a profound impact on the conformational preferences of the azepane ring. Fluorine substitution can significantly alter molecular conformation through various stereoelectronic effects. rsc.orgnih.gov

Steric Effects : The size of the fluorine atoms will create steric hindrance that disfavors certain ring puckers where the atoms are brought into close proximity.

Electrostatic Interactions : The highly polar C-F bonds introduce significant dipoles. In the hydrochloride salt form, a favorable electrostatic interaction between the partial negative charge on a fluorine atom and the positive charge on the ammonium (B1175870) nitrogen (a C–F···N⁺ interaction) can stabilize specific conformations where these groups are spatially close. nih.govbeilstein-journals.org

Hyperconjugation : The gauche effect, driven by hyperconjugation (electron donation from a σ C-H or σ C-C bond into an antibonding σ* C-F orbital), can stabilize conformations where the C-F bond is gauche (dihedral angle of ~60°) to an adjacent electron-donating bond.

Studies on monofluorinated azepanes have shown that a single fluorine atom can significantly bias the ring towards one major conformation, effectively reducing its flexibility. rsc.org It is therefore highly probable that the gem-difluoro group at C4 and the additional fluorine at C3 in this compound would act synergistically to "rigidify" the ring, locking it into a strongly preferred conformation. This conformational locking can be a deliberate strategy in drug design to present a specific geometry for receptor binding.

Strain Energy Analysis in Cyclic Amine Systems

The incorporation of fluorine atoms into a cyclic amine system like azepane is expected to introduce significant conformational and energetic changes. Strain energy, a measure of the internal energy of a cyclic compound compared to a corresponding acyclic reference, is a critical parameter for understanding the stability and reactivity of ring systems. For 3,4,4-Trifluoroazepane, the presence of three fluorine atoms, particularly the geminal difluoro group at the 4-position, is anticipated to have a substantial impact on the ring's strain energy.

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are powerful tools for quantifying ring strain. Homodesmotic and isodesmic reactions are commonly employed theoretical constructs to calculate strain energies. These hypothetical reactions are designed so that the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

Table 1: Theoretical Approaches for Strain Energy Calculation

| Method | Description | Application to 3,4,4-Trifluoroazepane |

|---|---|---|

| Isodesmic Reactions | A hypothetical reaction where the number of bonds of each formal type is conserved. | Can provide a reasonable estimate of the total ring strain. |

| Homodesmotic Reactions | A more refined hypothetical reaction where the number of bonds of a given type, as well as the hybridization of the atoms, are conserved. | Offers a more accurate calculation of strain energy by better canceling out computational errors. |

| DFT Calculations (e.g., B3LYP) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Used to calculate the energies of all species in the isodesmic or homodesmotic reactions. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects on Azepanes

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment. For a flexible seven-membered ring like azepane, MD simulations can reveal the accessible conformations and the energy barriers between them. The trifluorination in this compound is expected to significantly alter its dynamic behavior compared to the unsubstituted parent compound.

MD simulations can be employed to explore the conformational landscape of 3,4,4-Trifluoroazepane in various solvents. The choice of solvent is critical, as it can profoundly influence the conformational equilibrium. For instance, in a polar protic solvent like water, the hydrochloride salt will be solvated, and specific hydrogen bonding interactions between the ammonium group, the fluorine atoms, and water molecules will play a crucial role in stabilizing certain conformations. In contrast, in a less polar aprotic solvent, intramolecular interactions may become more dominant.

The fluorine atoms, with their high electronegativity, can act as weak hydrogen bond acceptors. MD simulations can quantify the extent and lifetime of such interactions with solvent molecules. Furthermore, the solvent can affect the electrostatic interactions within the solute. A high-dielectric solvent will screen intramolecular electrostatic interactions more effectively than a low-dielectric solvent. mdpi.com For this compound, this would influence the interactions between the positively charged ammonium group and the partial negative charges on the fluorine atoms.

MD simulations can also provide information on the solvation structure around the molecule, including the radial distribution functions of solvent molecules around specific atoms of the solute. This can reveal how the trifluorination pattern organizes the local solvent environment.

Table 2: Potential Insights from MD Simulations of this compound

| Studied Property | Simulation Details | Expected Outcome |

|---|---|---|

| Conformational Dynamics | Simulation in explicit solvent (e.g., water, methanol) using a suitable force field. | Identification of the most stable chair, boat, and twist-boat conformations and the transitions between them. |

| Solvent Effects | Simulations in a series of solvents with varying polarity and hydrogen bonding capability. | Understanding of how the solvent modulates the conformational preferences and intramolecular interactions. |

| Solvation Structure | Analysis of radial distribution functions and coordination numbers of solvent molecules. | Detailed picture of the local solvent environment around the fluorinated azepane ring. |

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Understanding the mechanisms of the chemical reactions used to synthesize 3,4,4-Trifluoroazepane is crucial for optimizing reaction conditions and potentially developing new synthetic routes. Computational chemistry, particularly DFT, is an invaluable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

Transition state theory allows for the calculation of reaction rates from the properties of the transition state. By locating the transition state structure for a given reaction step and calculating its vibrational frequencies, the activation energy and other thermodynamic parameters can be determined. This information can be used to predict how changes in the reactants, catalysts, or reaction conditions will affect the reaction rate and selectivity.

For example, if a key step in the synthesis involves a nucleophilic substitution to introduce a fluorine atom, computational analysis could reveal whether the reaction proceeds via an SN1 or SN2 mechanism. It could also shed light on the stereochemical outcome of the reaction. Similarly, for a cyclization reaction, computational studies could predict the regioselectivity and stereoselectivity of the ring closure.

While specific computational studies on the synthesis of 3,4,4-Trifluoroazepane are not publicly available, the methodologies for such investigations are well-established.

Computational Tools for Chiral Recognition and Stereoisomer Differentiation

The presence of a stereocenter at the C3 position of 3,4,4-Trifluoroazepane means that it exists as a pair of enantiomers. The differentiation and separation of these enantiomers are often crucial for their application in medicinal chemistry, as different enantiomers can have vastly different biological activities. Computational methods can provide valuable insights into the mechanisms of chiral recognition, which is the basis for enantioselective synthesis and chromatographic separation.

Molecular docking and molecular dynamics simulations are powerful tools for studying the interactions between a chiral molecule and a chiral selector, such as a chiral stationary phase in chromatography or the active site of an enzyme. These methods can predict the preferred binding mode of each enantiomer and calculate the binding free energies. A significant difference in the binding free energies of the two enantiomers would suggest that the chiral selector can effectively differentiate between them.

Quantum mechanical calculations can also be used to compute chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra. By comparing the computationally predicted spectra with experimentally measured spectra, the absolute configuration of a chiral molecule can be determined.

Table 3: Computational Methods for Studying Chiral Aspects of 3,4,4-Trifluoroazepane

| Technique | Application | Information Gained |

|---|---|---|

| Molecular Docking | Simulating the interaction of each enantiomer with a chiral receptor (e.g., an enzyme or a chiral stationary phase). | Prediction of the binding pose and estimation of the binding affinity for each enantiomer. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the diastereomeric complexes formed between each enantiomer and a chiral selector. | Calculation of binding free energies and understanding the stability of the complexes. |

| Density Functional Theory (DFT) | Calculating the chiroptical properties of each enantiomer. | Prediction of optical rotation and ECD spectra to aid in the determination of absolute configuration. |

Reactivity Profiles and Chemical Transformations of 3,4,4 Trifluoroazepane Hydrochloride

Functional Group Interconversions on the Trifluorinated Azepane Ring

The trifluorinated azepane ring serves as a robust framework, with the carbon-fluorine bonds generally being stable. However, other positions on the ring can be functionalized to allow for interconversions. Synthetic strategies often involve starting with precursors that already contain functional groups, which are then carried through to the azepane structure. For instance, methods for synthesizing substituted azepanes can introduce handles like esters or phosphonates, which are amenable to further chemical changes. mdpi.comnih.gov

Functional group interconversions can also be achieved through ring expansion strategies starting from smaller, functionalized rings like pyrrolidines or piperidines. nih.govresearchgate.net For example, a 2-CF3-pyrrolidine can be rearranged to a 3-CF3-azepane, carrying along functionalized side chains introduced by various nucleophiles. nih.gov This approach allows for a diversity of functional groups to be present on the azepane core, which can then be interconverted using standard organic chemistry techniques.

Reactions at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of 3,4,4-trifluoroazepane hydrochloride is the primary site for derivatization. As a secondary amine hydrochloride salt, it must first be neutralized with a base to liberate the lone pair on the nitrogen, making it nucleophilic.

N-Alkylation: The free secondary amine can readily undergo N-alkylation with various alkyl halides or other electrophiles. This reaction is fundamental for incorporating the trifluoroazepane motif into larger molecules. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.

N-Acylation: N-acylation is another key transformation, yielding N-acyltrifluoroazepanes. This reaction is typically performed using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.govresearchgate.net For instance, trifluoroacetic anhydride (B1165640) (TFAA) in the presence of an acid like H3PO4 has been shown to facilitate N-acylation of heterocyclic amines. nih.gov This functionalization is important for synthesizing amide-containing derivatives and for installing protecting groups.

The table below summarizes typical conditions for N-acylation reactions on heterocyclic amines, which are applicable to 3,4,4-trifluoroazepane.

| Acylating Agent | Coupling Reagent/Catalyst | Typical Substrates | Purpose |

|---|---|---|---|

| Acyl Chlorides | Tertiary Amine Base (e.g., Et3N) | Secondary Amines | Amide Synthesis |

| Carboxylic Anhydrides | DMAP (catalyst) | Secondary Amines | Amide Synthesis |

| Carboxylic Acids | Carbodiimides (e.g., EDC, DCC) with additives (e.g., HOBt, HOAt) | Secondary Amines | Peptide Coupling, Amide Synthesis |

| Trifluoroacetic Anhydride (TFAA) | H3PO4 | Carbazoles and other N-heterocycles | Direct N-acylation |

Reactions Involving Fluorine Atoms (e.g., Defluorination, Fluorine Exchange)

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making reactions involving the fluorine atoms on the 3,4,4-trifluoroazepane ring challenging.

Fluorine Exchange: Halogen exchange (Halex) reactions, where one halogen is replaced by another, are a common method for synthesizing fluorinated compounds. dovepress.com For instance, iodine-fluorine exchange is an efficient method for radiofluorination of heteroaromatic systems like 1,2,3-triazoles in aqueous media. mdpi.comnih.govresearchgate.net The Swarts reaction, which uses metal fluorides to exchange other halogens for fluorine, is another classic example. nih.govencyclopedia.pub However, applying these methods to exchange the existing fluorine atoms in 3,4,4-trifluoroazepane for other atoms would be thermodynamically challenging and is not a commonly reported transformation for such saturated, fluorinated systems.

Ring-Opening and Ring-Expansion Reactions of the Azepane Core

The seven-membered azepane ring can participate in reactions that alter its core structure.

Ring-Opening Reactions: Ring-opening of cyclic ethers like tetrahydrofuran (B95107) has been studied with frustrated Lewis pairs, providing insight into the factors that control the cleavage of C-O bonds in rings. researchgate.net While less common for carbocyclic rings like azepane, highly strained or activated derivatives could potentially undergo ring-opening. For example, fluorinated cyclopropanes can be opened by halogens at elevated temperatures to yield 1,3-dihalopolyfluoropropanes. nih.gov Similar principles could apply to activated azepane systems.

Ring-Expansion Reactions: A more synthetically useful transformation is the expansion of smaller rings to form the azepane core. This strategy allows for the construction of complex azepanes that might be difficult to synthesize directly. nih.gov

From Pyrrolidines: Di- and tri-substituted fluoroalkylated azepanes can be synthesized through the ring expansion of pyrrolidines, which proceeds via a bicyclic azetidinium intermediate that is then opened by a nucleophile. researchgate.net

From Piperidines: Stereoselective and regioselective synthesis of azepane derivatives can be achieved through the ring expansion of piperidines. rsc.org Palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines provides an efficient route to azepanes. researchgate.net

From Aziridines: A novel ring-expansion protocol starting from 1-tosyl-2-(trifluoromethyl)aziridine (B11849501) allows for the synthesis of 3-CF3-azepanes through alkylation followed by rearrangement triggered by various nucleophiles. nih.gov

Derivatization Strategies for Advanced Chemical Synthesis

This compound is a valuable building block for creating more complex and structurally diverse molecules, particularly those with potential biological activity. researchgate.net

Synthesis of Constrained Cyclic Derivatives from Fluorinated Azepanes

The synthesis of conformationally constrained derivatives is crucial in medicinal chemistry for locking a molecule into its bioactive conformation. Starting from fluorinated azepanes, further cyclization reactions can be employed to create rigid, polycyclic scaffolds. For example, tryptophan analogs have been conformationally constrained by forming a seven-membered lactam fused to the indole (B1671886) ring, creating a tetrahydroazepino[3,4-b]indole system. researchgate.net Similar strategies could be applied to 3,4,4-trifluoroazepane, where intramolecular reactions could forge new rings, leading to constrained bicyclic or tricyclic structures. The synthesis of such constrained peptides and peptidomimetics is an active area of research. researchgate.netnih.gov

Incorporation into Polycyclic and Heterocyclic Systems (e.g., Benzo[b]azepines)

A key derivatization strategy is the fusion of the azepane ring to other cyclic systems, notably aromatic rings, to form structures like benzo[b]azepines. These fused systems are prevalent in many bioactive compounds.

Several synthetic routes to benzo[b]azepines have been developed:

Nickel-Catalyzed Cyclization: A versatile method involves the nickel-catalyzed fluoroalkylative cyclization of functionalized anilines to produce 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogs with fluorinated side chains. thieme.dethieme.de

Ring Expansion/Annulation Cascade: 5-Arylpyrrolidine-2-carboxylates can be transformed into 1H-benzo[b]azepine-2-carboxylates through a copper(I)-promoted Ullmann-type annulation/rearrangement cascade. researchgate.net

Intramolecular Cyclization: Various intramolecular cyclization strategies, such as those promoted by iodine or involving Buchwald-Hartwig amination, can be used to construct the benzo[b]azepine core. beilstein-journals.orgresearchgate.net

Friedel-Crafts Cyclization: A concise synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves an intramolecular Friedel-Crafts cyclization as a key step. nih.gov

The table below highlights different catalytic systems used in the synthesis of benzo[b]azepine derivatives.

| Reaction Type | Catalyst/Promoter | Precursors | Reference |

|---|---|---|---|

| Fluoroalkylative Cyclization | Nickel(II) chloride / Tetrahydroxydiboron (B82485) | Functionalized Anilines | thieme.de |

| Ullmann-Type Annulation/Rearrangement | Copper(I) | 5-Arylpyrrolidine-2-carboxylates | researchgate.net |

| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd2dba3/DPEphos) | ortho-Brominated Dihydrostilbenes | beilstein-journals.org |

| Intramolecular Oxidative Cyclization | Iodine (I2) | Butenyl Anilines | researchgate.net |

Future Research Trajectories and Academic Outlook for 3,4,4 Trifluoroazepane Hydrochloride

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of complex fluorinated molecules traditionally relies on methods that can be resource-intensive and generate significant chemical waste. A major future research trajectory for 3,4,4-Trifluoroazepane hydrochloride will be the development of greener and more sustainable synthetic routes. This aligns with the broader push in the chemical industry to adopt more environmentally friendly practices. researchgate.neteurekalert.org Key areas of focus will likely include the use of safer solvents, minimizing the number of synthetic steps, and improving atom economy.

Future research could explore one-pot reactions or tandem catalysis to construct the trifluoroazepane core more efficiently. nih.gov The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more sustainable processes by reducing reaction times and energy consumption. benthamdirect.com The principles of green chemistry, such as the use of renewable starting materials and the design of biodegradable products, will be central to these efforts. frontiersin.org

Table 1: Comparison of Potential Greener Synthetic Approaches for Fluorinated Aza-heterocycles

| Approach | Traditional Method | Greener Alternative | Potential Advantages |

| Solvent | Chlorinated solvents | Water, ionic liquids, supercritical CO2 | Reduced toxicity and environmental impact. nih.gov |

| Energy Input | Conventional heating | Microwave irradiation, ultrasound | Faster reaction times, lower energy consumption. benthamdirect.com |

| Catalysis | Stoichiometric reagents | Biocatalysis, photocatalysis | Higher selectivity, milder reaction conditions. |

| Atom Economy | Multi-step synthesis with protecting groups | Domino reactions, multicomponent reactions | Fewer synthetic steps, less waste generation. researchgate.net |

Exploration of Novel Catalytic Approaches for Selective Synthesis

The selective introduction of fluorine atoms into a molecule is a significant challenge in synthetic chemistry. Future research on this compound will undoubtedly focus on the development of novel catalytic methods to achieve its synthesis with high selectivity and efficiency. This includes the exploration of both transition-metal catalysis and organocatalysis. mdpi.com

Catalytic methods for the synthesis of fluorinated aza-heterocycles are rapidly advancing. nih.gov For instance, copper-catalyzed reactions have shown promise in the synthesis of functionalized azepines. nih.govmdpi.com Future work could adapt such methods for the specific trifluorination of an azepane precursor. The development of enantioselective catalytic methods would also be a major breakthrough, allowing for the synthesis of specific stereoisomers of this compound, which is crucial for understanding its biological activity.

Table 2: Potential Catalytic Systems for the Synthesis of Fluorinated Azepanes

| Catalyst Type | Example | Potential Application for 3,4,4-Trifluoroazepane Synthesis | Reference |

| Transition Metal | Copper(I) complexes | Catalytic tandem amination/cyclization of fluorinated precursors. | nih.gov |

| Transition Metal | Palladium complexes | Aerobic oxidative cyclization to form the azepane ring. | mdpi.com |

| Organocatalyst | Chiral amines | Asymmetric fluorination of a suitable azepane precursor. | mdpi.com |

| Photocatalyst | Iridium complexes | Radical-mediated C-H fluorination of an azepane derivative. | nih.gov |

Integration of Advanced Computational and Experimental Techniques for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing its production and exploring its chemical behavior. The integration of advanced computational and experimental techniques will be pivotal in achieving this. Computational tools, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. researchgate.net

For example, computational studies can help in the rational design of catalysts for selective fluorination by modeling catalyst-substrate interactions. emerginginvestigators.org These theoretical predictions can then be validated through carefully designed experiments, creating a powerful feedback loop that accelerates discovery. Furthermore, computational modeling can predict the conformational preferences of the fluorinated azepane ring, which is critical for understanding its interaction with biological targets. rsc.org

Discovery of Unforeseen Reactivity and Chemical Transformations

The unique electronic properties imparted by the gem-difluoro group in this compound may lead to unforeseen reactivity and novel chemical transformations. Future research will likely explore the chemical space around this scaffold, seeking to uncover new reactions and expand its synthetic utility.

For instance, the electron-withdrawing nature of the fluorine atoms could activate adjacent C-H bonds for functionalization. The strain of the seven-membered ring, combined with the electronic effects of the fluorine atoms, might also enable unique ring-opening or ring-transformation reactions. Investigating the reactivity of the nitrogen atom in the context of the trifluorinated ring will also be a fruitful area of research, potentially leading to new methods for N-functionalization. The discovery of such novel reactivity would not only be of fundamental academic interest but could also open up new avenues for the development of derivatives with interesting biological properties.

Q & A

Basic: What are the common synthetic routes for 3,4,4-Trifluoroazepane hydrochloride?

The synthesis typically involves fluorination of azepane precursors. A standard method includes reacting azepane derivatives with fluorinating agents like cesium fluoride or sulfur tetrafluoride under controlled temperatures (50–80°C) in polar solvents such as dimethyl sulfoxide (DMSO) . Post-fluorination, the product is isolated via acid-base extraction and converted to the hydrochloride salt using HCl gas or aqueous HCl. Key steps:

- Precursor preparation : Start with azepane or halogenated azepane derivatives.

- Fluorination : Use fluorinating agents to substitute hydrogen atoms at positions 3 and 3.

- Salt formation : Neutralize with HCl to obtain the hydrochloride form.

Advanced: How can reaction conditions be optimized to improve fluorination efficiency?

Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example:

- Solvent selection : DMSO enhances fluorination due to its high polarity and ability to stabilize intermediates .

- Catalysts : Adding catalytic amounts of iodine or boron trifluoride can accelerate reaction rates.

- Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track reaction progress and minimize side products like over-fluorinated derivatives .

Purification via column chromatography with silica gel and methanol/dichloromethane eluents ensures high purity (>95%) .

Basic: What analytical techniques are used to confirm the structure of this compound?

- NMR spectroscopy : NMR identifies fluorine substitution patterns, while NMR confirms the azepane ring structure.

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peak at 198.05 g/mol) .

- X-ray crystallography : Resolves stereochemical ambiguities in the azepane ring and fluorine positions .

Advanced: How can researchers resolve discrepancies in reported spectral data for fluorinated azepanes?

Discrepancies often arise from solvent effects or impurities. Strategies include:

- Cross-validation : Compare data with structurally similar compounds (e.g., 4,4-Difluoroazepane hydrochloride) .

- Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and match experimental peaks .

- Reproducibility tests : Repeat synthesis under standardized conditions to isolate artifacts .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing nature of fluorine atoms deactivates the azepane ring, reducing nucleophilic attack at adjacent positions. However, the 3,4,4-trifluoro configuration creates steric hindrance, favoring substitutions at the less hindered 1-position. Computational studies (e.g., molecular electrostatic potential maps) can predict reactive sites .

Basic: What biological screening assays are suitable for this compound?

- In vitro cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess viability.

- Enzyme inhibition : Test interactions with cytochrome P450 isoforms or kinases via fluorescence-based assays .

- Solubility studies : Measure partition coefficients (logP) in octanol/water to predict bioavailability .

Advanced: How can structure-activity relationship (SAR) studies be designed for fluorinated azepanes?

- Analog synthesis : Modify fluorine positions (e.g., 2,3,4-trifluoro vs. 3,4,4-trifluoro) and compare bioactivity .

- Pharmacophore mapping : Use QSAR models to correlate electronic properties (e.g., Hammett constants) with activity .

- Crystallography : Resolve ligand-protein complexes to identify binding motifs .

Basic: What are the stability profiles of this compound under varying pH?

- Acidic conditions (pH < 3) : Stable due to protonation of the amine group.

- Neutral/alkaline conditions (pH 7–10) : Degrades via hydrolysis of the azepane ring, forming secondary amines and fluorinated byproducts .